molecular formula C15H16ClF2N B570174 2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride CAS No. 1242876-06-7

2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride

Cat. No.: B570174
CAS No.: 1242876-06-7
M. Wt: 283.747
InChI Key: AGVOCHGHIGGXLW-UHFFFAOYSA-N
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Description

2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride is a versatile chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of two fluorophenyl groups attached to a propan-2-amine backbone, with a hydrochloride salt form. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and nitroethane.

    Formation of Nitroalkene: The reaction between 4-fluorobenzaldehyde and nitroethane in the presence of a base such as potassium carbonate yields 1-(4-fluorophenyl)-2-nitropropene.

    Reduction: The nitro group is reduced to an amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1,3-Bis(4-fluorophenyl)propan-2-amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-1,3-bis(4-fluorophenyl)propane Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)propan-2-amine hydrochloride: A structurally similar compound with one fluorophenyl group.

    3-(4-Fluorophenyl)propan-1-amine hydrochloride: Another related compound with a different substitution pattern.

Uniqueness

Its dual fluorophenyl groups enhance its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

1,3-bis(4-fluorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVOCHGHIGGXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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